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Compound of Interest

Compound Name: Migalastat Hydrochloride

Cat. No.: B043602

This guide provides a comprehensive comparison of migalastat, an oral pharmacological
chaperone, with agalsidase alfa and agalsidase beta, the standard enzyme replacement
therapies (ERTSs) for Fabry disease. The core of this comparison is built upon data from head-
to-head clinical trials, primarily the pivotal Phase 3 ATTRACT (AT1001-012) study, offering
researchers, scientists, and drug development professionals a detailed overview of their
comparative efficacy and safety.

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the a-
galactosidase A (a-Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3)
and related glycosphingolipids in various tissues.[1][2] This accumulation drives the
progressive renal, cardiac, and cerebrovascular complications of the disease.[3] Treatment
strategies aim to either replace the deficient enzyme with a recombinant form (agalsidase alfa
or beta) or, in the case of migalastat, to stabilize and enhance the function of the patient's own
residual, amenable mutant a-Gal A.[1][4]

Comparative Efficacy and Safety: The ATTRACT
Study

The ATTRACT study was a Phase 3, randomized, open-label, active-controlled trial designed to
evaluate the efficacy and safety of switching from ERT (agalsidase alfa or beta) to oral
migalastat in patients with Fabry disease who have amenable GLA mutations.[1][5][6]
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The co-primary endpoints of the ATTRACT study were the annualized changes in estimated
Glomerular Filtration Rate (eGFR) and measured GFR (MGFR). The results demonstrated that
migalastat had a comparable effect to ERT on preserving renal function over 18 months.[1][5]

Table 1: Comparison of Annualized Change in Renal Function (18-Month Data from ATTRACT
Study)

Migalastat (Switched from

Parameter ERT (Continued)
ERT)
Annualized Mean Change in ] ]
-0.4 mL/min/1.73 m? -1.0 mL/min/1.73 m?
eGFR (CKD-EPI)
Annualized Mean Change in Met criteria for comparability Met criteria for comparability
MGFR (iohexol) with ERT with migalastat
Mean Change in 24-hour Urine
49.2 mg 194.5 mg

Protein from Baseline

Source: Hughes et al., 2017.[4][5]

Long-term data from the open-label extension of the ATTRACT study showed that eGFR
remained stable in patients treated with migalastat for up to 30 months.[7][8][9] An integrated
analysis of phase 3 trials and their extensions reported that migalastat-treated patients
maintained generally stable renal function for up to 8.6 years.[3][10]

Cardiac Outcomes

A key secondary endpoint was the change in left ventricular mass index (LVMi), a measure of
cardiac hypertrophy, which is a common and serious complication of Fabry disease.

Table 2: Comparison of Cardiac Outcomes (18-Month Data from ATTRACT Study)
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Migalastat (Switched from

Parameter ERT (Continued)

ERT)
Mean Change in LVMi from -6.6 g/mz2 (statistically -2.0 g/m2 (not a significant
Baseline significant decrease) change)
Patients with Left Ventricular Showed the largest decreases  No significant change
Hypertrophy (LVH) at Baseline  in LVMi observed

Source: Hughes et al., 2017.[1][5]

The significant reduction in LVMi observed in the migalastat group suggests a potential
advantage in reversing or halting the progression of Fabry-related cardiomyopathy.[5] This
effect was sustained in the long-term, with LVMi decreasing from baseline at month 30 in
patients with baseline left ventricular hypertrophy who were continuously treated with
migalastat.[7][8]

Composite Clinical Events

The ATTRACT study also assessed a composite clinical outcome of renal, cardiac, or
cerebrovascular events.

Table 3: Composite Clinical Events (18-Month Data from ATTRACT Study)

Migalastat (Switched from .
Outcome ERT) ERT (Continued)

Percentage of Patients
o 29% 44%
Experiencing an Event

Source: Hughes et al., 2017.[1][5]

While not statistically significant, the lower incidence of composite clinical events in the
migalastat group is a noteworthy finding.[5]

Biomarkers
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Plasma globotriaosylsphingosine (lyso-Gb3) is a key biomarker for Fabry disease. In patients
who switched from ERT to migalastat, plasma lyso-Gb3 levels remained low and stable
throughout the 18-month study period.[1][5]

Patient-Reported Outcomes and Safety

Patient-reported outcomes, including scores on the SF-36v2 and the Brief Pain Inventory, were
comparable between the migalastat and ERT groups, indicating no negative impact on quality
of life after switching to oral therapy.[5]

Migalastat was generally safe and well-tolerated.[1][5] The frequency of treatment-emergent
adverse events was similar between the migalastat and ERT groups (94% and 95%,
respectively).[5] The most common adverse events in the migalastat group were
nasopharyngitis and headache, with comparable frequencies in the ERT group.[5] Notably,
serious adverse events were less common in the migalastat group (19%) compared to the ERT
group (33%).[5]

Experimental Protocols
ATTRACT Study Design

The ATTRACT study (NCT01218659) was a Phase 3, multicenter, randomized, open-label,
active-controlled study.[6]

o Participants: 60 adult patients (56% female) with a confirmed diagnosis of Fabry disease and
an amenable GLA mutation, who had been receiving ERT (agalsidase alfa or beta) for at
least 12 months.[5]

e Randomization: Patients were randomized in a 1.5:1 ratio to either switch to oral migalastat
(150 mg every other day) or continue their ERT (agalsidase alfa 0.2 mg/kg or agalsidase
beta 1.0 mg/kg every two weeks) for 18 months.[5][9]

e Primary Endpoints: The co-primary endpoints were the mean annualized changes in
estimated glomerular filtration rate (¢eGFRCKD-EPI) and measured GFR (mGFRiohexol).
Comparability was assessed based on a pre-specified threshold of the difference between
the means being within 2.2 mL/min/1.73 m?/year and a greater than 50% overlap of the 95%
confidence intervals.[11]
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e Secondary Endpoints: Included changes in LVMi, a composite of Fabry-associated clinical

events (renal, cardiac, or cerebrovascular), plasma lyso-Gb3 levels, and patient-reported

outcomes.
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The fundamental difference between migalastat and ERT lies in their mechanisms of action.
ERT provides an external source of the a-Gal A enzyme, while migalastat acts as a
pharmacological chaperone to enhance the function of the patient's own mutant enzyme.
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Head-to-head data from the ATTRACT study demonstrates that for patients with Fabry disease
and amenable mutations, switching from ERT to oral migalastat is a viable therapeutic strategy.
Migalastat showed comparable efficacy to ERT in maintaining renal function and was
associated with a significant reduction in left ventricular mass index.[1][5] The oral
administration of migalastat offers a less burdensome treatment regimen compared to the bi-
weekly intravenous infusions of ERT, with a comparable safety profile.[4][5] These findings are
crucial for informing clinical decisions and guiding future research in the development of
therapies for Fabry disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://discovery.ucl.ac.uk/id/eprint/10132243/1/1-s2.0-S1096719220301761-main.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353473/
https://www.ncbi.nlm.nih.gov/books/NBK533471/
https://www.ncbi.nlm.nih.gov/books/NBK533471/
https://www.benchchem.com/product/b043602#head-to-head-studies-of-migalastat-and-agalsidase-alfa-beta
https://www.benchchem.com/product/b043602#head-to-head-studies-of-migalastat-and-agalsidase-alfa-beta
https://www.benchchem.com/product/b043602#head-to-head-studies-of-migalastat-and-agalsidase-alfa-beta
https://www.benchchem.com/product/b043602#head-to-head-studies-of-migalastat-and-agalsidase-alfa-beta
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043602?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

